2-Methylcyclooctane-1,3-dione
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Overview
Description
2-Methylcyclooctane-1,3-dione is an organic compound belonging to the class of cycloalkanes It is characterized by a cyclooctane ring with two ketone groups at the 1 and 3 positions and a methyl group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylcyclooctane-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a Dieckmann cyclization reaction, where a diester precursor undergoes intramolecular condensation to form the cyclooctane ring. The reaction is usually catalyzed by a strong base such as sodium ethoxide in an anhydrous solvent like ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Methylcyclooctane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated cyclooctane derivatives.
Scientific Research Applications
2-Methylcyclooctane-1,3-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound can be used as a model system to study the behavior of cyclic ketones in biological systems.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methylcyclooctane-1,3-dione involves its interaction with various molecular targets. The ketone groups can participate in nucleophilic addition reactions, while the cyclooctane ring provides a rigid framework that influences the compound’s reactivity. The pathways involved may include the formation of intermediates that undergo further transformations to yield the final products .
Comparison with Similar Compounds
Cyclooctane: Lacks the ketone groups and methyl substitution, making it less reactive.
2-Methylcyclohexane-1,3-dione: Has a smaller ring size, which affects its chemical properties and reactivity.
Cyclooctane-1,3-dione: Similar structure but without the methyl group, leading to different reactivity patterns.
Uniqueness: 2-Methylcyclooctane-1,3-dione is unique due to its combination of a large cyclooctane ring, two ketone groups, and a methyl substitution. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
72635-00-8 |
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Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-methylcyclooctane-1,3-dione |
InChI |
InChI=1S/C9H14O2/c1-7-8(10)5-3-2-4-6-9(7)11/h7H,2-6H2,1H3 |
InChI Key |
MCQJBMDWCVAYJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)CCCCCC1=O |
Origin of Product |
United States |
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